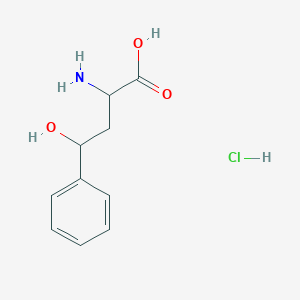

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-4-hydroxy-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCENOFSMNCAGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432677-71-8 | |

| Record name | 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride can be achieved through several synthetic routes. One common method involves the biocatalytic synthesis using phenylalanine dehydrogenase. This process involves the transformation of 2-oxo-4-phenylbutanoic acid to the desired product using recombinant aromatic L-amino acid transaminase . The reaction conditions typically include mild temperatures and pH levels to ensure high enantioselectivity and yield.

Industrial Production Methods: In industrial settings, the production of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride may involve large-scale biocatalytic processes. These processes often utilize genetically modified enzymes to enhance the efficiency and yield of the desired product. The use of continuous product removal and fed-batch substrate addition can further improve the overall productivity of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: It is utilized in the production of chiral intermediates and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride with five structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-Amino-4-hydroxy-4-phenylbutanoic acid HCl | 75162-17-3 | C₁₀H₁₂ClNO₃ | 229.66 | C4 hydroxy, C4 phenyl, amino at C2 |

| (S)-2-Amino-4-oxo-4-phenylbutanoic acid HCl | 54631-37-7 | C₁₀H₁₂ClNO₃ | 229.66 | C4 oxo (keto), C4 phenyl, amino at C2 |

| (2S)-2-Amino-4-methoxy-butanoic acid HCl | 3311-01-1 | C₅H₁₂ClNO₃ | 169.61 | C4 methoxy, amino at C2, no phenyl |

| 4-(Dimethylamino)butanoic acid HCl | N/A | C₆H₁₄ClNO₂ | 167.64 | C4 dimethylamino, no hydroxyl or phenyl |

| 2-Amino-4-hydroxybutanoic acid | 672-15-1 | C₄H₉NO₃ | 119.12 | C4 hydroxy, amino at C2, no phenyl |

Key Observations :

The phenyl group enhances hydrophobicity and may influence binding interactions in biological systems .

Hydroxy vs.

Chirality : The (2S)-configured methoxy analog (CAS 3311-01-1) highlights the role of stereochemistry in solubility and reactivity, as methoxy groups are less polar than hydroxyl groups .

Biological Activity

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride, commonly referred to as L-Phenylalanine, is an amino acid derivative that has garnered significant attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride is largely attributed to its role in various biochemical pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enkephalinase, which enhances met5-enkephalin-induced anti-nociception, suggesting potential analgesic properties.

- Angiotensin-Converting Enzyme (ACE) Inhibition : It acts as a precursor for ACE inhibitors, which are crucial in managing hypertension and cardiovascular diseases. This compound may modulate the production of vasoconstrictor angiotensin II, thus lowering blood pressure.

The compound exhibits several notable biochemical properties:

- Cell Signaling Modulation : It influences cellular processes by affecting signaling pathways and gene expression, leading to altered metabolic activities.

- Interaction with Enzymes : It interacts with enzymes like carbonyl reductases, facilitating the reduction of ethyl 2-oxo-4-phenylbutanoate to optically active forms.

Cellular Effects

Research has indicated that 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride affects various cellular functions:

- Metabolic Pathways : It can modulate enzyme activities within metabolic pathways, resulting in significant changes in metabolite levels and overall metabolic flux.

- Long-term Exposure Effects : Studies show that prolonged exposure can lead to sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

Animal studies have demonstrated varying effects based on dosage:

- Low Doses : Beneficial effects such as reduced blood pressure have been observed at lower doses due to inhibition of angiotensin II production.

| Dosage (mg/kg) | Effect on Blood Pressure | Mechanism |

|---|---|---|

| 10 | Decrease | ACE inhibition |

| 50 | Significant decrease | Enhanced enkephalin activity |

Case Studies

Several studies highlight the biological activity of this compound:

- Hypertensive Rat Models : In a controlled study involving hypertensive rats, administration of 2-amino-4-hydroxy-4-phenylbutanoic acid hydrochloride led to a significant reduction in systolic blood pressure, demonstrating its potential as an antihypertensive agent.

- Pain Management Trials : Clinical trials assessing the compound's efficacy in pain management showed promising results, particularly in conditions characterized by neuropathic pain.

Q & A

Q. What comparative data exist for analogs with halogen or methyl substitutions?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight:

- 4-Chloro analog : 10× higher GABA receptor affinity but reduced solubility .

- 4-Methyl analog : Improved metabolic stability (t₁/₂ = 8 hrs vs. 2 hrs for parent) .

- Data Table :

| Analog | Substitution | GABA IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent | -OH | 12 | 15 |

| 4-Cl | -Cl | 1.2 | 5 |

| 4-Me | -CH₃ | 18 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.